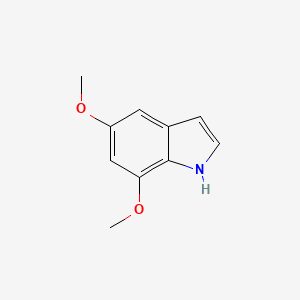
5,7-二甲氧基-1H-吲哚
描述
5,7-dimethoxy-1H-indole is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 . It is a powder in physical form .
Synthesis Analysis
Indole derivatives have been synthesized using a variety of protocols. A convenient, economical, and high-yielding set of conditions employing green chemistry have been designed for their synthesis .
Molecular Structure Analysis
The molecular structure of 5,7-dimethoxy-1H-indole consists of a benzene ring fused to a pyrrole ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .
Chemical Reactions Analysis
Indole derivatives have been synthesized through various chemical reactions. For instance, a series of novel functionalized N-substituted 5,6-dimethoxy-1H-indole derivatives have been synthesized and evaluated for antibacterial activity .
Physical and Chemical Properties Analysis
5,7-dimethoxy-1H-indole is a powder with a melting point of 82-84°C . It has a molecular weight of 177.2 .
科学研究应用
抗病毒应用
吲哚衍生物已被报道在抗病毒治疗中具有潜力。 例如,某些吲哚基和氧代色烯基黄酮酮衍生物已通过分子对接研究对其抗 HIV-1 特性进行了研究 。 类似地,吲哚的硫代氨基脲衍生物已针对多种 RNA 和 DNA 病毒的抗病毒活性进行了研究 。 虽然这些研究没有特别提到 5,7-二甲氧基-1H-吲哚,但鉴于其与其他活性吲哚衍生物的结构相似性,该化合物也可能被探索用于抗病毒应用。
抗癌特性
吲哚以其在治疗癌细胞中的应用而闻名。 化合物中吲哚部分的存在与多种类型疾病的治疗有关,包括癌症 。 5,7-二甲氧基-1H-吲哚发挥抗癌作用的具体机制需要进一步研究,但其吲哚核心表明该化合物在该领域具有潜在的应用价值。
抗菌活性
一系列 N-取代的 5,6-二甲氧基-1H-吲哚衍生物已被合成并评估其抗菌活性,显示出作为进一步研究化合物的潜力 。 这表明 5,7-二甲氧基-1H-吲哚也可能具有值得研究的抗菌特性。
信号分子
吲哚作为细菌和植物之间的信号分子,并在人类肠道微生物群中发挥作用 。 5,7-二甲氧基-1H-吲哚这种特定化合物可以潜在地研究其在生物系统中的信号特性。
风味和香料行业
吲哚在风味和香料行业具有价值,例如在食品或香水行业 。 5,7-二甲氧基-1H-吲哚中存在的甲氧基可促进独特的感官特性,使其成为这些应用中调查的候选者。
作用机制
Target of Action
5,7-Dimethoxy-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives are known to affect various biological pathways due to their broad-spectrum biological activities
Result of Action
Indole derivatives are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects
安全和危害
生化分析
Biochemical Properties
5,7-Dimethoxy-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 5,7-dimethoxy-1H-indole, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the inhibition of cell growth and induction of apoptosis. Additionally, 5,7-dimethoxy-1H-indole has been found to interact with proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
5,7-Dimethoxy-1H-indole exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 5,7-dimethoxy-1H-indole can modulate the activity of key signaling molecules, leading to altered gene expression patterns . This modulation can result in changes in cellular metabolism, affecting processes such as energy production and biosynthesis. Furthermore, 5,7-dimethoxy-1H-indole has demonstrated cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of action of 5,7-dimethoxy-1H-indole involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, 5,7-dimethoxy-1H-indole has been shown to inhibit enzymes involved in DNA replication and repair, thereby preventing cancer cell proliferation . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and other critical cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,7-dimethoxy-1H-indole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5,7-dimethoxy-1H-indole remains stable under certain conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to 5,7-dimethoxy-1H-indole has been associated with sustained inhibition of cancer cell growth and induction of apoptosis . The compound’s effects may diminish over time due to its degradation.
Dosage Effects in Animal Models
The effects of 5,7-dimethoxy-1H-indole vary with different dosages in animal models. At low doses, the compound has been shown to exhibit minimal toxicity and significant anticancer activity . At higher doses, 5,7-dimethoxy-1H-indole can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects. These findings highlight the importance of determining the optimal dosage for therapeutic applications of 5,7-dimethoxy-1H-indole.
Metabolic Pathways
5,7-Dimethoxy-1H-indole is involved in several metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. For instance, the metabolism of 5,7-dimethoxy-1H-indole can result in the production of reactive oxygen species, which can affect cellular redox balance and contribute to its cytotoxic effects .
Transport and Distribution
The transport and distribution of 5,7-dimethoxy-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, 5,7-dimethoxy-1H-indole can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 5,7-dimethoxy-1H-indole within tissues can vary, with higher concentrations observed in certain organs such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 5,7-dimethoxy-1H-indole plays a crucial role in its activity and function. The compound can be localized to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . Targeting signals or post-translational modifications can direct 5,7-dimethoxy-1H-indole to these compartments, where it can exert its effects on cellular processes. For example, the localization of 5,7-dimethoxy-1H-indole to the nucleus can facilitate its interaction with transcription factors and influence gene expression .
属性
IUPAC Name |
5,7-dimethoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-12-8-5-7-3-4-11-10(7)9(6-8)13-2/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIZYTYDGVHTIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CN2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70523039 | |
| Record name | 5,7-Dimethoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70523039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27508-85-6 | |
| Record name | 5,7-Dimethoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70523039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



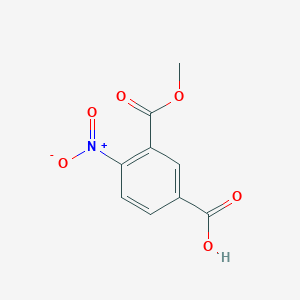

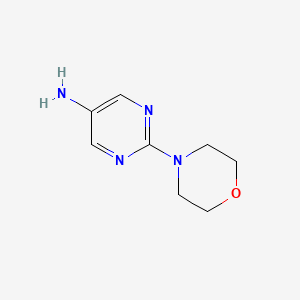
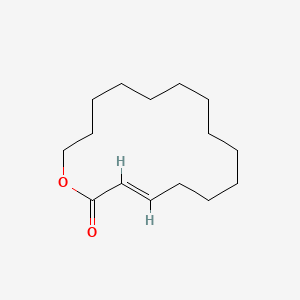
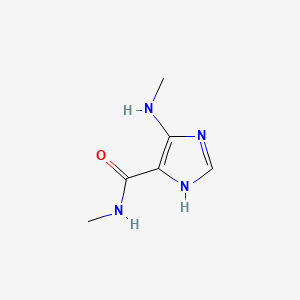
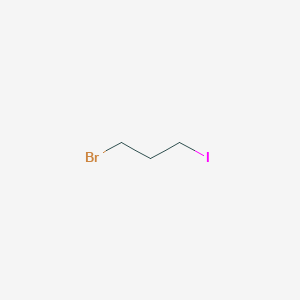

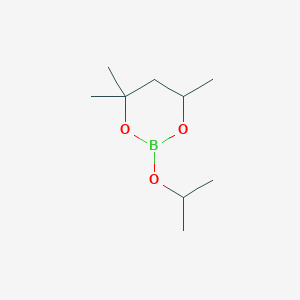
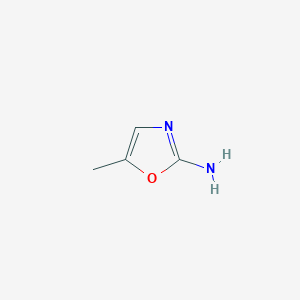
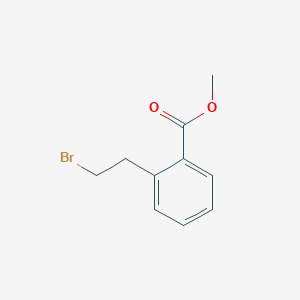

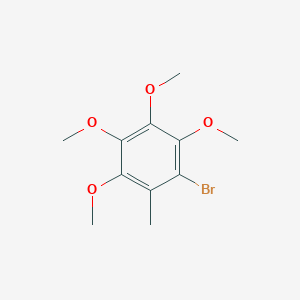
![2,7-Dimethyl-6-nitrobenzo[d]thiazole](/img/structure/B1590510.png)
